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Compound Name: Vinyldifluoroborane

Cat. No.: B15289953 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

vinyldifluoroborane (CH₂=CHBF₂). The information presented herein is crucial for the

characterization and understanding of the molecular structure and bonding of this organoboron

compound. This document summarizes key quantitative data from microwave, infrared, and

Raman spectroscopy, details the experimental protocols used to obtain this data, and presents

a diagrammatic representation of the experimental workflow.

Introduction
Vinyldifluoroborane is an organoboron compound of interest due to the potential for pπ-pπ

bonding interactions between the vinyl group and the vacant p-orbital of the boron atom.

Spectroscopic analysis is a fundamental tool for elucidating the structural and electronic

properties of such molecules. This guide collates and presents the key spectroscopic findings

for vinyldifluoroborane.

Spectroscopic Data
The following sections present the available quantitative spectroscopic data for

vinyldifluoroborane.

Microwave Spectroscopy
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Microwave spectroscopy has been employed to determine the rotational constants and dipole

moment of vinyldifluoroborane, confirming its planar structure.[1]

Table 1: Rotational Constants and Inertial Defect for Vinyldifluoroborane[1]

Isotope A (MHz) B (MHz) C (MHz) Δ (amu Å²)

CH₂CH¹⁰BF₂ 10393.31 4208.51 2992.20 0.032

CH₂CH¹¹BF₂ 10393.23 4088.08 2930.51 0.032

Table 2: Dipole Moment of Vinyldifluoroborane[1]

Component Value (D)

µₐ 1.69 ± 0.04

µₑ 0.37 ± 0.02

Total (µ) 1.74 ± 0.04

Infrared and Raman Spectroscopy
A complete vibrational assignment for vinyldifluoroborane has been proposed based on

infrared and Raman spectra of the gas and solid phases.[1]

Table 3: Vibrational Assignments for Vinyldifluoroborane (Gas Phase)[1]
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Mode Assignment Wavenumber (cm⁻¹)

ν₁ CH₂ asym. stretch 3120

ν₂ C-H stretch 3040

ν₃ CH₂ sym. stretch 3030

ν₄ C=C stretch 1625

ν₅ CH₂ scissoring 1420

ν₆ ¹¹BF₂ asym. stretch 1380

ν₇ ¹⁰BF₂ asym. stretch 1430

ν₈ C-H rock 1290

ν₉ ¹¹BF₂ sym. stretch 920

ν₁₀ ¹⁰BF₂ sym. stretch 950

ν₁₁ CH₂ wag 805

ν₁₂ C-B stretch 720

ν₁₃ CH₂ twist 610

ν₁₄ BF₂ wag 550

ν₁₅ C-H rock 480

ν₁₆ BF₂ rock 350

ν₁₇ C-C-B bend 250

ν₁₈ BF₂ torsion 103

Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H, ¹¹B, ¹³C, and ¹⁹F NMR data for vinyldifluoroborane were not found in the

surveyed literature. However, general principles of NMR spectroscopy for organofluoroborates

are well-established.[2] For a molecule like vinyldifluoroborane, one would expect to observe:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b15289953?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC2907063/
https://www.benchchem.com/product/b15289953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15289953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR: Signals corresponding to the vinyl protons, with coupling patterns indicating their

relative positions.

¹¹B NMR: A characteristic signal whose chemical shift would provide information about the

electronic environment of the boron atom. Coupling to the adjacent fluorine atoms would

likely result in a triplet.

¹³C NMR: Resonances for the two vinyl carbons. The carbon bonded to boron would likely

show coupling to both ¹¹B and ¹⁹F.

¹⁹F NMR: A signal for the two equivalent fluorine atoms, which would be split into a quartet

by the ¹¹B nucleus and would also show coupling to the vinyl protons.[3]

Mass Spectrometry
Detailed mass spectrometry data for vinyldifluoroborane was not available in the reviewed

literature. In a mass spectrum, one would anticipate observing the molecular ion peak and

fragmentation patterns corresponding to the loss of fluorine, the vinyl group, or other

fragments, which would help confirm the molecular weight and structure.

Experimental Protocols
The following methodologies are based on the key experiments cited for vinyldifluoroborane.

[1]

Synthesis of Vinyldifluoroborane
Vinyldifluoroborane was prepared by the reaction of trivinylborane with boron trifluoride. The

reactants were handled in a glass and stainless steel manifold equipped with greaseless

stopcocks.

Microwave Spectroscopy
The microwave spectra of CH₂CH¹⁰BF₂ and CH₂CH¹¹BF₂ were recorded from 12.4 to 40.0

GHz. A- and B-type transitions were observed, and assignments were made for the ground and

several excited vibrational states. The waveguide was cooled with Dry Ice.

Infrared Spectroscopy
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Infrared spectra were recorded for both the gas and solid phases from 200 to 4000 cm⁻¹.

Raman Spectroscopy
Raman spectra were recorded for the gas and solid phases from 0 to 3500 cm⁻¹. The internal

torsional mode was observed at 103 cm⁻¹ in the Raman spectrum of the gas.

Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of

vinyldifluoroborane, from synthesis to data analysis.
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Caption: Workflow for the synthesis and spectroscopic analysis of vinyldifluoroborane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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